(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
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Overview
Description
(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluorobutanoic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the trifluorobutanoic acid moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid: This compound is a glycine derivative with a similar benzyloxycarbonyl group but a different acyl moiety.
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: This compound has a similar structure but with a dimethylbutanoic acid moiety instead of a trifluorobutanoic acid moiety.
Uniqueness
(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluorobutanoic acid moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H12F3NO4 |
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Molecular Weight |
291.22 g/mol |
IUPAC Name |
(3S)-4,4,4-trifluoro-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H12F3NO4/c13-12(14,15)9(6-10(17)18)16-11(19)20-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18)/t9-/m0/s1 |
InChI Key |
OMSAXGBLDRPUIP-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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